molecular formula C22H23BrN2O7 B4952643 3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid

3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid

Cat. No.: B4952643
M. Wt: 507.3 g/mol
InChI Key: TYSBMPOGXLMVQG-MHWRWJLKSA-N
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Description

3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a trimethoxybenzoyl group, and a propenoyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a phenyl group, followed by the introduction of the trimethoxybenzoyl group through acylation reactions. The final step involves the formation of the propenoyl group via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. Advanced methods such as microwave-assisted synthesis can also be employed to enhance reaction rates and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoyl group to an alkyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Steviol glycosides: These compounds share structural similarities with the trimethoxybenzoyl group.

    Benzylamine: Contains a phenyl group attached to an amine, similar to the bromophenyl group in the target compound.

    Acebutolol related compounds: Share structural motifs with the propenoyl group .

Uniqueness

3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O7/c1-30-17-11-14(12-18(31-2)20(17)32-3)21(28)25-16(22(29)24-9-8-19(26)27)10-13-4-6-15(23)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,24,29)(H,25,28)(H,26,27)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSBMPOGXLMVQG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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